molecular formula C12H15N3OS B13038325 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13038325
M. Wt: 249.33 g/mol
InChI Key: ZECUXIDAGSBIST-UHFFFAOYSA-N
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Description

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines elements of benzo, thieno, and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with a thiol group.

    Dimethylethanolamine: A compound with a similar dimethylamino group but different overall structure.

Uniqueness

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of benzo, thieno, and pyrimidinone rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-amino-8,8-dimethyl-3,6,7,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3OS/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(16)15-11(13)14-8/h3-5H2,1-2H3,(H3,13,14,15,16)

InChI Key

ZECUXIDAGSBIST-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(S2)C(=O)NC(=N3)N)C

Origin of Product

United States

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